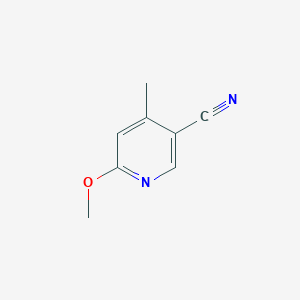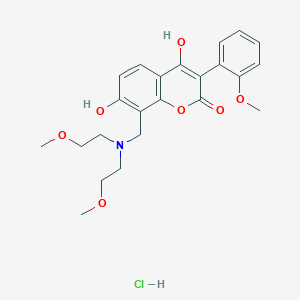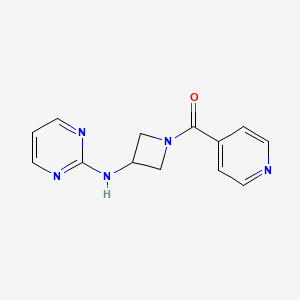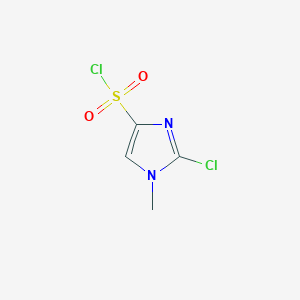
N-(3-methylbutyl)-3-nitro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methylbutyl)-3-nitro-2-pyridinamine” is a chemical compound. Its structure suggests that it contains a pyridinamine group, which is a type of aromatic compound that contains a nitrogen atom . The “3-nitro” part indicates the presence of a nitro group (NO2) attached to the third carbon of the pyridinamine ring. The “N-(3-methylbutyl)” part suggests that a 3-methylbutyl group is attached to the nitrogen atom of the pyridinamine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group could potentially undergo reduction reactions, and the amine group could participate in various reactions typical for amines .Aplicaciones Científicas De Investigación
Carcinogenic Potential and DNA Adduct Formation
Research has shown that tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are potent lung carcinogens. These compounds undergo metabolic activation to form various DNA adducts, indicating their critical role in carcinogenesis. A comprehensive study by Ma et al. (2018) on NNK demonstrated the formation of over 100 structurally unique pyridylhydroxybutyl DNA phosphate adducts in rats, suggesting potential biomarkers for chronic exposure to tobacco-specific nitrosamines (Ma et al., 2018).
Synthesis and Biological Evaluation
The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has shown potential antidepressant and nootropic activities. A study by Thomas et al. (2016) found that specific compounds exhibited significant antidepressant activity, highlighting the potential of pyridine derivatives in developing CNS active agents (Thomas et al., 2016).
Inhibitory Effects on Nitric Oxide Synthase
The inhibition of neuronal nitric oxide synthase has been studied as a potential treatment for Parkinson's disease. Hantraye et al. (1996) demonstrated that 7-Nitroindazole, an inhibitor, protected against MPTP-induced neurotoxicity in baboons, suggesting a role for nitric oxide in neurotoxicity and the potential therapeutic value of inhibitors (Hantraye et al., 1996).
Corrosion Inhibition
Pyridine derivatives have also been studied for their application in corrosion inhibition. Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, with one compound exhibiting up to 96.6% inhibition efficiency (Ansari et al., 2014).
Chemical Vapor Deposition of Nickel Sulfide
Alam et al. (2008) explored the use of pyridine adducts of nickel(II) xanthates as precursors for the aerosol-assisted chemical vapor deposition of nickel sulfide, highlighting the utility of pyridine derivatives in materials science for fabricating phase-pure thin films of nickel sulfide (Alam et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3-methylbutyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(2)5-7-12-10-9(13(14)15)4-3-6-11-10/h3-4,6,8H,5,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYPDMYRQXCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)





![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2666796.png)
![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)
![N-[1-(4-chlorobenzyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2666800.png)
